molecular formula C21H24O3 B15289088 6a-Hydroxy Gestrinone

6a-Hydroxy Gestrinone

Cat. No.: B15289088
M. Wt: 324.4 g/mol
InChI Key: KQUWZIRAKHNAAC-GVVDHYSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6a-Hydroxy Gestrinone is a synthetic steroidal compound derived from Gestrinone, which is known for its applications in the treatment of endometriosis. Gestrinone itself is a synthetic steroid of the 19-nortestosterone group, possessing estrogenic, progestational, androgenic, antiestrogenic, and antiprogesterone actions

Preparation Methods

The synthesis of 6a-Hydroxy Gestrinone involves the hydroxylation of Gestrinone. One of the common methods includes the hydrogenation of Gestrinone, which can be challenging to limit to the terminal acetylenic group . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with controlled reaction conditions to ensure the desired hydroxylation.

Chemical Reactions Analysis

6a-Hydroxy Gestrinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound Gestrinone.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6a-Hydroxy Gestrinone is similar to that of Gestrinone. It exerts its effects by interacting with hormone receptors, including progesterone and estrogen receptors. It has weak agonist activity on progesterone receptors and moderate agonist activity on androgen receptors . This interaction leads to the inhibition of gonadotropin release, resulting in the atrophy of endometrial tissue and the regression of endometriosis .

Comparison with Similar Compounds

6a-Hydroxy Gestrinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct biological activities and therapeutic potentials compared to its parent compound and other similar steroids.

Properties

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

(6S,8S,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,7,9,11,16,18-19,23-24H,3,5-6,8,10,12H2,1H3/t16-,18+,19+,20+,21+/m1/s1

InChI Key

KQUWZIRAKHNAAC-GVVDHYSOSA-N

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O

Origin of Product

United States

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